

The Advent and Synthesis of m-PEG3-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG3-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **m-PEG3-OH**, a monodisperse polyethylene glycol (PEG) derivative critical in modern drug development and bioconjugation. Known chemically as triethylene glycol monomethyl ether, **m-PEG3-OH** serves as a foundational building block for larger, more complex molecules, most notably as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs).

Discovery and Development

The discovery of **m-PEG3-OH** is intrinsically linked to the broader development of polyethylene glycols (PEGs), which began in the mid-20th century. While a singular "discovery" event for this specific three-unit PEG is not documented, its emergence is a direct result of advancements in polymerization techniques that allowed for precise control over the number of ethylene glycol units. The ability to synthesize well-defined, monodisperse PEGs like **m-PEG3-OH** was a significant step forward from the production of polydisperse PEG mixtures. This precision is crucial for the pharmaceutical industry, where batch-to-batch consistency and a deep understanding of a molecule's structure-activity relationship are paramount.

The primary application driving the use of **m-PEG3-OH** is in the field of bioconjugation, where it is employed to enhance the pharmacokinetic properties of therapeutic molecules. Its utility as a precursor to PROTAC linkers has further solidified its importance in drug discovery.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **m-PEG3-OH** is presented in the table below.

Property	Value
Chemical Name	2-(2-(2-methoxyethoxy)ethoxy)ethanol
Synonyms	Triethylene glycol monomethyl ether, Methyltriglycol
CAS Number	112-35-6
Molecular Formula	C7H16O4
Molecular Weight	164.20 g/mol [1]
Appearance	Colorless to light yellow liquid[1]
Density	1.026 g/mL at 25 °C
Boiling Point	122 °C at 10 mm Hg
Melting Point	-45 °C
Purity	≥95% to >99% (GC)[1][2]
Solubility	Soluble in water and most organic solvents

Synthesis of m-PEG3-OH

The industrial synthesis of **m-PEG3-OH** is primarily achieved through the anionic ring-opening polymerization of ethylene oxide, with methanol acting as the initiator.[3] This method allows for a high degree of control over the chain length, leading to a monodisperse product.

Reaction Mechanism

The synthesis proceeds in three main stages: initiation, propagation, and termination.

- Initiation: A strong base, such as potassium hydride, deprotonates methanol to form a methoxide anion. This highly nucleophilic anion then attacks an ethylene oxide molecule,

opening the ring and forming the initial PEG unit with an alkoxide terminus.

- Propagation: The newly formed alkoxide end of the growing chain sequentially attacks additional ethylene oxide molecules. This process is repeated to extend the PEG chain. For **m-PEG3-OH**, this occurs twice more.
- Termination: The "living" polymer chain is terminated by the addition of a proton source, such as water or a dilute acid, which protonates the terminal alkoxide to yield the final hydroxyl group of **m-PEG3-OH**.

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative protocol for the laboratory-scale synthesis of m-PEG-OH.

Materials:

- Anhydrous Tetrahydrofuran (THF)
- Potassium hydride (30% dispersion in mineral oil)
- Anhydrous methanol
- Ethylene oxide
- 1.0 M Hydrochloric acid (HCl)
- Anhydrous diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

- Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add anhydrous methanol dropwise.
- Polymerization: Introduce a controlled amount of ethylene oxide to the initiator solution. The reaction is typically carried out at a low temperature and monitored for an increase in

viscosity.

- **Termination:** Once the desired chain length is achieved, cool the reaction mixture to 0 °C and quench by the slow addition of degassed methanol, followed by neutralization with 1.0 M HCl to a pH of approximately 7.
- **Purification:** The crude product is concentrated under reduced pressure and then precipitated by adding the concentrated solution to cold, vigorously stirred anhydrous diethyl ether. The precipitated **m-PEG3-OH** is then collected and dried. Further purification can be achieved through column chromatography.

Application in PROTAC Synthesis: Conversion to m-PEG3-OMs

A primary application of **m-PEG3-OH** is its conversion to m-PEG3-mesylate (m-PEG3-OMs), a key intermediate for the synthesis of PROTACs. The mesylate group is an excellent leaving group, facilitating the conjugation of the PEG linker to other components of the PROTAC molecule.

Experimental Protocol: Mesylation of m-PEG3-OH

Materials:

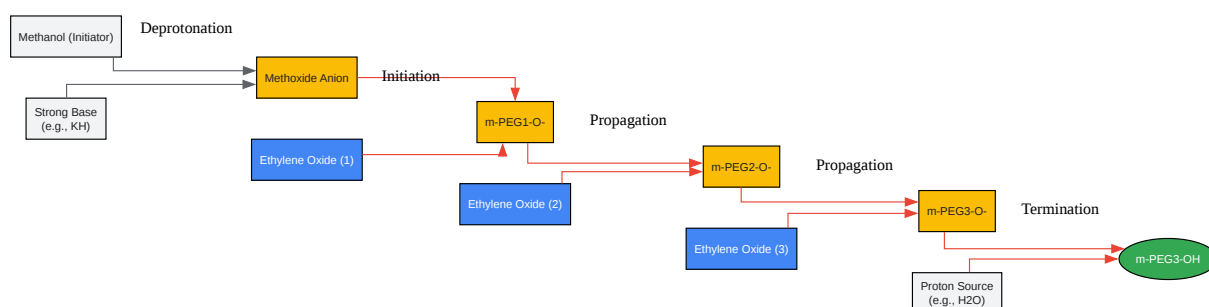
- **m-PEG3-OH**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: Dissolve **m-PEG3-OH** and triethylamine in anhydrous DCM under an inert atmosphere and cool the mixture to -10 °C.[4]
- Mesylation: Slowly add methanesulfonyl chloride to the cooled solution.[4]
- Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[4]
- Work-up: Quench the reaction with deionized water and extract the aqueous layer with DCM. [4]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG3-OMs.[4]
The product can be further purified by column chromatography.

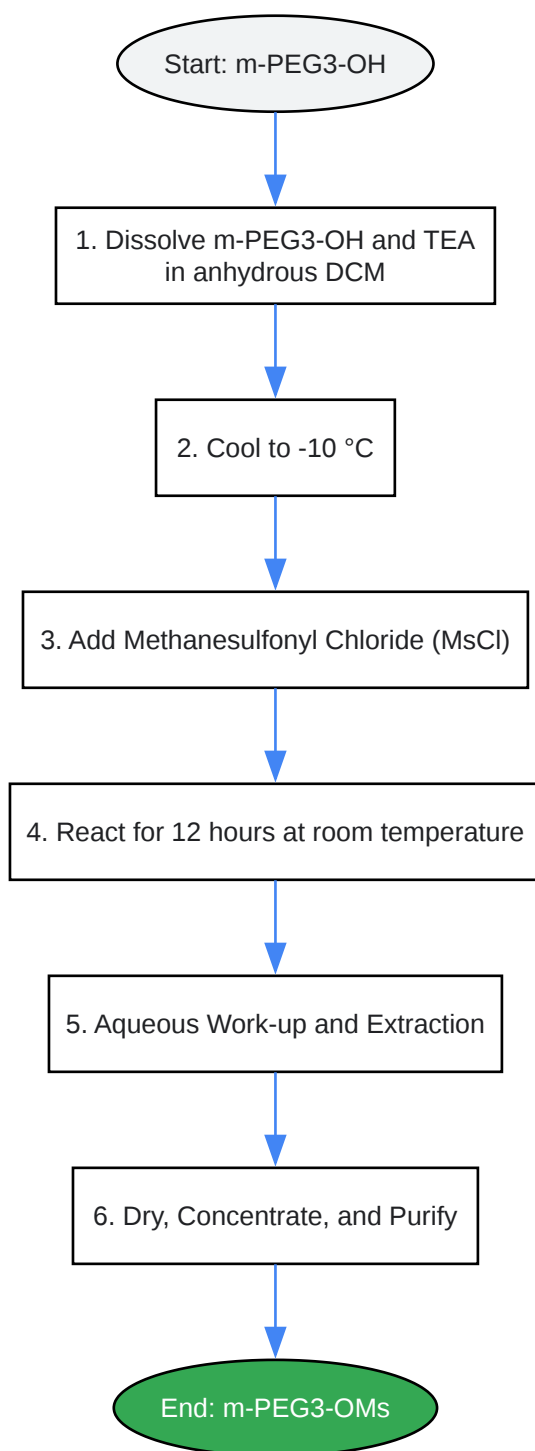
Visualizing the Synthesis and Application

To further elucidate the processes described, the following diagrams illustrate the synthesis of **m-PEG3-OH**, its conversion to m-PEG3-OMs, and its role in the PROTAC signaling pathway.



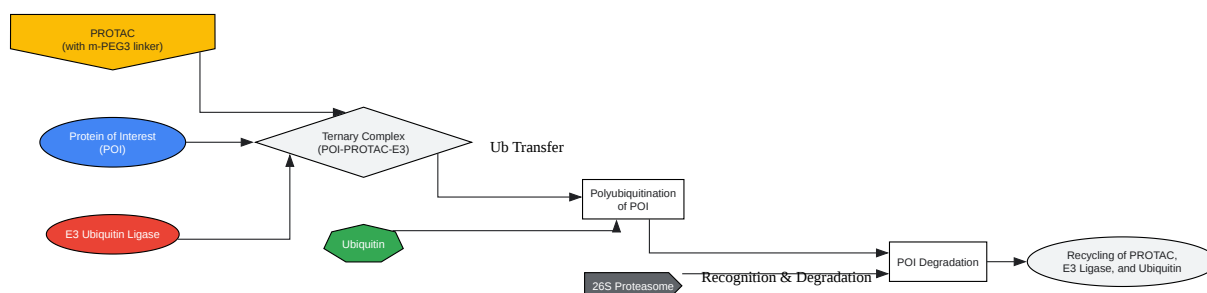
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Caption: Anionic ring-opening polymerization for the synthesis of **m-PEG3-OH**.



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Caption: Experimental workflow for the synthesis of m-PEG3-OMs from **m-PEG3-OH**.



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Caption: PROTAC-mediated protein degradation signaling pathway.

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- To cite this document: BenchChem. [The Advent and Synthesis of m-PEG3-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677429#discovery-and-synthesis-of-m-peg3-oh\]](https://www.benchchem.com/product/b1677429#discovery-and-synthesis-of-m-peg3-oh)

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